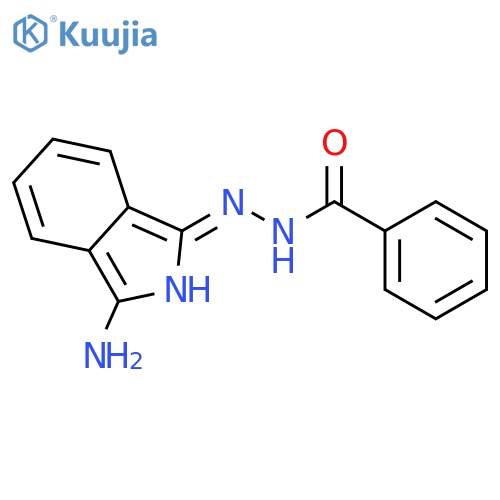Cas no 519150-48-2 (N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide)

519150-48-2 structure
商品名:N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide 化学的及び物理的性質
名前と識別子
-
- (Z)-N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide
- N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide
- EN300-02702
- 909020-74-2
- CHEMBL1544159
- N-[(3-amino-2H-isoindol-1-yl)imino]benzamide
- AKOS000122136
- SMR000261887
- Z55178348
- Benzoic acid (3-amino-isoindol-1-ylidene)-hydrazide
- MFCD03479165
- STK711828
- SR-01000033923-1
- N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide
- AKOS016874147
- SR-01000033923
- HMS2523B07
- MLS000394410
- 519150-48-2
-
- インチ: InChI=1S/C15H12N4O/c16-13-11-8-4-5-9-12(11)14(17-13)18-19-15(20)10-6-2-1-3-7-10/h1-9,17H,16H2
- InChIKey: WOPXSEWDZBMLNN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 264.10111102Da
- どういたいしつりょう: 264.10111102Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-70003-0.25g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 0.25g |
$288.0 | 2023-02-12 | ||
| Enamine | EN300-70003-0.1g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 0.1g |
$275.0 | 2023-02-12 | ||
| Enamine | EN300-02702-0.1g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 95.0% | 0.1g |
$275.0 | 2025-02-19 | |
| Enamine | EN300-02702-0.05g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 95.0% | 0.05g |
$263.0 | 2025-02-19 | |
| Enamine | EN300-02702-0.5g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 95.0% | 0.5g |
$300.0 | 2025-02-19 | |
| Enamine | EN300-02702-1.0g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 95.0% | 1.0g |
$314.0 | 2025-02-19 | |
| Enamine | EN300-70003-1.0g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 1.0g |
$314.0 | 2023-02-12 | ||
| Enamine | EN300-70003-0.5g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 0.5g |
$300.0 | 2023-02-12 | ||
| Enamine | EN300-70003-5.0g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 5.0g |
$908.0 | 2023-02-12 | ||
| Enamine | EN300-70003-2.5g |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide |
519150-48-2 | 2.5g |
$614.0 | 2023-02-12 |
N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
519150-48-2 (N'-(3-amino-1H-isoindol-1-ylidene)benzohydrazide) 関連製品
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
